8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine
Description
8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine is a halogenated imidazo[1,2-a]pyrazine derivative with bromine and chlorine substituents at positions 8 and 6, respectively, and an amine group at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antiviral, and antimalarial properties . The bromine and chlorine substituents enhance electrophilicity and influence binding interactions in biological targets, as seen in related CDK9 inhibitors and TLR agonists .
Structure
3D Structure
Properties
CAS No. |
1289120-93-9 |
|---|---|
Molecular Formula |
C6H4BrClN4 |
Molecular Weight |
247.48 g/mol |
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-5-6-10-1-4(9)12(6)2-3(8)11-5/h1-2H,9H2 |
InChI Key |
SYCLFBYNFSGHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-3-bromo-6-chloropyrazine
A scalable process for preparing 2-amino-3-bromo-6-chloropyrazine, a crucial intermediate, involves:
- Chlorination of 3-aminopyrazine-2-carboxylate using N-chlorosuccinimide (NCS) to yield 3-amino-6-chloropyrazine-2-carboxylate,
- Diazotization and bromination of the chlorinated intermediate with sodium or potassium nitrite and bromide sources,
- Hydrolysis of the ester group under alkaline conditions,
- Rearrangement via reaction with diphenyl phosphorazide,
- Deprotection by removing tert-butyloxycarbonyl groups to yield the amino-substituted pyrazine.
This method offers high yields, simple purification by recrystallization, and avoids chromatographic steps, facilitating scale-up and cost efficiency.
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Chlorination | N-chlorosuccinimide (0.8-1.2 equiv) | 3-amino-6-chloropyrazine ester | High yield, mild conditions |
| Diazotization/Bromination | NaNO2/KNO2 (1.5-5 equiv), bromide source | 3-bromo-6-chloropyrazine ester | Efficient halogenation |
| Hydrolysis | Alkali (e.g., NaOH) | 3-bromo-6-chloropyrazine acid | Simple workup |
| Rearrangement | Diphenyl phosphorazide | Rearranged intermediate | Key step for ring formation |
| Deprotection | Acidic or thermal removal of Boc group | 2-amino-3-bromo-6-chloropyrazine | Purified by recrystallization |
Cyclization to Imidazo[1,2-a]pyrazine Core
The cyclization step to form the imidazo[1,2-a]pyrazine ring typically involves:
- Reaction of 2-amino-3-bromo-6-chloropyrazine derivatives with α-bromo ketones or esters such as ethyl 3-bromopyruvate,
- Conditions often include polar aprotic solvents like DMF,
- Heating to promote ring closure via nucleophilic attack and elimination.
For example, 2-amino-3-bromo-pyridine derivatives undergo electrophilic bromination with N-bromosuccinimide (NBS) in DMF, followed by cyclization with ethyl 3-bromopyruvate to yield ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate intermediates.
Functional Group Transformations and Final Modifications
- Hydrolysis of ester groups to carboxylic acids using NaOH,
- Amidation reactions with various amines using coupling reagents like HBTU in DMF to introduce amino substituents,
- Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups at the 8-position if needed.
These steps allow structural diversification and fine-tuning of the compound's properties.
Industrial and Scalable Production Considerations
- Use of N-chlorosuccinimide and N-bromosuccinimide as selective halogenating agents,
- Avoidance of chromatographic purification by employing recrystallization at each step,
- Batch or continuous flow reactors for improved control and scalability,
- Mild reaction conditions (temperatures typically 50–150 °C) and common solvents (DMF, ethyl acetate),
- High overall yields and product purity (e.g., 72% yield for key intermediates, purity >95% after recrystallization).
Representative Experimental Data Summary
Chemical Reactions Analysis
8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles under specific conditions.
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning: Bromine at C8 (vs.
- Amine Modifications : N-substituents (e.g., tert-butyl, cyclohexyl) enhance solubility or metabolic stability. For example, tert-butyl groups in promote crystalline packing, while cyclohexyl groups in improve agonist activity.
- Biological Activity : Fluorophenyl substitutions (e.g., in ) reduce antimalarial potency compared to bromo/chloro derivatives, suggesting halogen size and electronegativity critically modulate efficacy.
Reactivity Insights :
Anticancer and Antiviral Activity
Imidazo[1,2-a]pyrazines with 2-phenyl and morpholino groups (e.g., ) inhibit CDK9 (IC₅₀: 0.1–1 μM) and SARS-CoV-2 replication (EC₅₀: ~2 μM). Bromo/chloro substitutions may enhance target affinity by mimicking ATP’s adenine moiety .
Antimalarial Activity
N,2-Bis(4-fluorophenyl) derivatives show variable IC₅₀ values (200–5520 nM) against Plasmodium falciparum, while halogenated analogs like 8-bromo-6-chloro derivatives are hypothesized to improve membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
